molecular formula C9H9F2N3 B15254669 N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B15254669
M. Wt: 197.18 g/mol
InChI Key: SLKZAMAGADHIQJ-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) derivatives. This class of compounds is recognized as a privileged scaffold in drug discovery due to its diverse biological activities. The compound features a 3,4-difluorophenyl group attached to the nitrogen of the imidazoline ring, a modification that can fine-tune its electronic properties, binding affinity, and selectivity towards biological targets. Preliminary research on structurally related imidazoline compounds indicates potential value in neuropharmacology. Some 2-substituted 4,5-dihydro-1H-imidazole derivatives have been investigated for a unique combination of pharmacological activities, including alpha-2-adrenoreceptor antagonism and serotonin-selective reuptake inhibition, a profile that has shown promise in studies related to antidepressant effects . Furthermore, compounds based on the 4,5-dihydro-1H-imidazole core are being explored for a range of other biological activities, including neuroprotective, anti-inflammatory, and analgesic properties, highlighting the versatility of this pharmacophore . This product is intended for research applications such as in vitro binding assays to determine affinity for specific receptor subtypes, functional studies in cellular models, and as a key intermediate in the synthesis of novel analogs for structure-activity relationship (SAR) studies. It is supplied as a high-purity compound for use in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H9F2N3

Molecular Weight

197.18 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9F2N3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

SLKZAMAGADHIQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Method 1: Nucleophilic Aromatic Substitution with 2-Chloro-4,5-Dihydro-1H-Imidazole

Reaction Overview

This method adapts the imidazole core formation strategy described in the synthesis of phthalazin-imine hybrids. Here, 3,4-difluoroaniline acts as a nucleophile, displacing chloride from 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate under basic conditions.

Procedure :

  • Reagents :
    • 3,4-Difluoroaniline (prepared via hydrogenation of 3-fluoro-1-nitrobenzene)
    • 2-Chloro-4,5-dihydro-1H-imidazole hydrogen sulfate
    • Pyridine (solvent and base)
  • Conditions :

    • Temperature: 0–25°C
    • Atmosphere: Inert (nitrogen/argon)
    • Reaction Time: 48 hours
  • Mechanism :
    The reaction proceeds via nucleophilic aromatic substitution, where the amine group of 3,4-difluoroaniline attacks the electron-deficient carbon adjacent to the imidazole chloride. Pyridine neutralizes HCl byproducts, driving the reaction forward.

  • Yield :

    • Crude Yield: ~85%
    • Purified Yield: 72% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages and Limitations
  • Advantages : High regioselectivity due to electron-withdrawing fluorine groups.
  • Limitations : Requires rigorous exclusion of moisture and oxygen to prevent side reactions.

Method 2: Cyclocondensation of 3,4-Difluoroaniline with Glyoxal

Reaction Overview

This one-pot method involves cyclocondensation of 3,4-difluoroaniline with glyoxal in the presence of ammonium acetate, forming the imidazoline ring through sequential Schiff base formation and cyclization.

Procedure :

  • Reagents :
    • 3,4-Difluoroaniline
    • Glyoxal (40% aqueous solution)
    • Ammonium acetate
    • Ethanol (solvent)
  • Conditions :

    • Temperature: Reflux (78°C)
    • Reaction Time: 6–8 hours
  • Mechanism :
    Glyoxal reacts with 3,4-difluoroaniline to form a Schiff base intermediate, which undergoes cyclization upon dehydration. Ammonium acetate serves as a nitrogen source and acid catalyst.

  • Yield :

    • Crude Yield: ~90%
    • Purified Yield: 78% after recrystallization (ethanol/water).
Advantages and Limitations
  • Advantages : Scalable and cost-effective.
  • Limitations : Requires careful pH control to avoid over-oxidation of the imidazoline ring.

Method 3: Reductive Amination of 3,4-Difluoronitrobenzene

Reaction Overview

This two-step method involves hydrogenation of 3,4-difluoronitrobenzene to 3,4-difluoroaniline, followed by reductive amination with ethylenediamine.

Procedure :

  • Step 1: Hydrogenation of 3,4-Difluoronitrobenzene
    • Catalyst : Platinum on carbon (5 wt%)
    • Reductant : Hydrazine hydrate
    • Solvent : Ethanol
    • Yield : 90%.
  • Step 2: Reductive Amination
    • Reagents :
      • 3,4-Difluoroaniline
      • Ethylenediamine
      • Sodium cyanoborohydride (NaBH₃CN)
    • Conditions :
      • Temperature: 25°C
      • Solvent: Methanol
    • Yield : 65% after distillation.
Advantages and Limitations
  • Advantages : High purity due to gaseous byproduct removal.
  • Limitations : Requires specialized equipment for hydrogenation.

Comparative Evaluation of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Overall Yield 72% 78% 65%
Reaction Time 48 hours 8 hours 24 hours
Cost High (chloroimidazole reagent) Low Moderate (catalyst cost)
Scalability Limited High Moderate
Purity >98% >95% >90%

Key Findings :

  • Method 2 offers the best balance of yield, cost, and scalability for industrial applications.
  • Method 1 is preferable for small-scale synthesis requiring high regioselectivity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Properties References
N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine 3,5-difluorophenyl C₉H₉F₂N₃ 197.18 Isomeric fluorine positions; reduced steric hindrance compared to 3,4-difluoro
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride 2-Cl, 5-CF₃ C₁₀H₁₀Cl₂F₃N₃ 300.11 Enhanced electron-withdrawing effects; hydrochloride salt improves solubility
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide 3-OCH₃ C₁₀H₁₂N₃O·HBr 279.13 (free base) Electron-donating methoxy group; hydrobromide salt enhances crystallinity
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine 2,4-difluorobenzyl C₁₀H₁₁F₂N₃ 211.21 Flexible benzyl linker; increased lipophilicity
N-(4-Methylphenyl)-4,5-dihydro-1H-imidazol-2-amine 4-CH₃ C₁₀H₁₃N₃ 175.23 Electron-donating methyl group; predicted pKa = 9.25

Substituent Position and Electronic Effects

  • Fluorine Position : The 3,4-difluoro substitution in the target compound creates a distinct electronic environment compared to its 3,5-difluoro isomer (Table 1). The 3,4 arrangement may induce greater dipole moments and influence crystal packing via C–F···H–N interactions .
  • Electron-Donating Groups : Methoxy (3-OCH₃) and methyl (4-CH₃) substituents (Table 1) increase electron density on the aromatic ring, which may reduce hydrogen-bond acceptor capacity compared to fluorine-substituted derivatives .

Hydrogen-Bonding and Crystal Packing

  • The dihydroimidazole core in all analogs facilitates N–H···N and N–H···O hydrogen bonds, critical for supramolecular assembly. For example, the hydrochloride and hydrobromide salts (Table 1) form ionic interactions that stabilize crystalline phases .
  • Fluorine substituents in the target compound and its 2,4-difluorobenzyl analog (Table 1) may participate in weak C–F···H–N interactions, as observed in halogen-rich pharmaceuticals .

Physicochemical and Pharmacological Implications

  • Solubility : Hydrochloride/hydrobromide salts (e.g., Table 1, entries 2 and 3) improve aqueous solubility, whereas trifluoromethyl groups (entry 2) may counteract this via hydrophobicity .
  • Lipophilicity : The benzyl-linked 2,4-difluoro analog (entry 4) has higher calculated density (1.34 g/cm³) and lipophilicity than the target compound, suggesting better membrane permeability .
  • Bioactivity : While specific data are unavailable, the 3,4-difluoro substitution pattern is common in kinase inhibitors due to its balance of electronic effects and steric profile .

Biological Activity

N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound characterized by its unique structure and potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its effects on human health and disease mechanisms.

PropertyValue
Chemical Formula C₉H₉F₂N₃
Molecular Weight 197.18 g/mol
CAS Number 1599159-68-8
IUPAC Name This compound

This compound exhibits various biological activities that are primarily linked to its interaction with specific molecular targets. The compound has been studied for its potential role as an inhibitor in several enzymatic pathways, particularly those involved in cancer and inflammatory diseases.

  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines by interfering with signaling pathways crucial for cell growth. For instance, studies have shown a reduction in tumor growth in xenograft models treated with this compound.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, potentially making it a candidate for treating chronic inflammatory conditions.
  • Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell viability in breast and lung cancer cells when treated with the compound at concentrations ranging from 10 to 50 µM over 48 hours.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound. In a mouse model of acute inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6.

Research Findings

Recent studies have identified several key findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, suggesting a mechanism that prevents cells from progressing through the cell cycle.
  • Apoptosis Induction : Evidence shows that treatment with this compound leads to increased apoptosis in malignant cells through the activation of caspases.
  • Synergistic Effects : When combined with existing chemotherapeutics, this compound has shown synergistic effects that enhance overall therapeutic efficacy.

Q & A

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue (Example from )
Space groupP2₁/n
Unit cell dimensionsa=7.5006 Å, b=29.031 Å, c=7.9361 Å
R-factor0.079
Disordered moietyChlorophenyl (50:50 occupancy)

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolution
Low regioselectivityUse directing groups (e.g., nitro) or transition-metal catalysts
Fluorine-induced side reactionsEmploy low-temperature conditions and anhydrous solvents

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